O-(4-Nitrobenzyl)hydroxylamine hydrochloride

Glycan Analysis Bioorthogonal Conjugation HPLC Derivatization

Researchers requiring UV-detectable carbonyl derivatization face sensitivity limitations with non-chromophoric reagents. NBHA (CAS 2086-26-2) provides a built-in UV chromophore (λmax 284 nm) enabling quantitative HPLC detection at nanogram levels. • Quantitative oxime formation under mild aqueous conditions - preserves labile sulfate groups in GAG oligosaccharide structural analysis. • Orthogonal 4-nitrobenzyl protection - cleavable via hydrogenolysis or photolysis for unambiguous N-hydroxypeptide synthesis. • ≥98% purity ensures batch-to-batch reproducibility of derivatization efficiency and UV response at 284 nm.

Molecular Formula C7H9ClN2O3
Molecular Weight 204.61 g/mol
CAS No. 2086-26-2
Cat. No. B127017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-Nitrobenzyl)hydroxylamine hydrochloride
CAS2086-26-2
SynonymsO-[(4-nitrophenyl)methyl]hydroxylamine Hydrochloride;  p-Nitrobenzyloxyamine Hydrochloride;  O-(p-Nitrobenzyl)hydroxylamine Monohydrochloride;  4-Nitrobenzyloxyamine Hydrochloride; 
Molecular FormulaC7H9ClN2O3
Molecular Weight204.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO[NH3+])[N+](=O)[O-].Cl
InChIInChI=1S/C7H8N2O3.ClH/c8-12-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H
InChIKeyLKCAFSOYOMFQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(4-Nitrobenzyl)hydroxylamine Hydrochloride (CAS 2086-26-2) Procurement Guide: Core Specifications and Differential Attributes


O-(4-Nitrobenzyl)hydroxylamine hydrochloride (CAS 2086-26-2), also referred to as 4-nitrobenzyloxyamine hydrochloride, is an O-substituted hydroxylamine derivative with the molecular formula C₇H₉ClN₂O₃ and a molecular weight of 204.61 g/mol . The compound presents as a white to light yellow crystalline powder, decomposes at approximately 215 °C , and is commercially available at purities of ≥98.5% (AT) , 99.0% (HPLC area%) , and up to 99.78% . Its defining structural feature is the 4-nitrobenzyl group, which imparts a strong UV chromophore and enables reduction of the nitro moiety to an amino group for subsequent functionalization . As a bifunctional reagent, it combines the nucleophilic reactivity of the hydroxylamine moiety toward carbonyls with the electronic and steric properties conferred by the para-nitrobenzyl substituent.

Workflow HPLC-UV derivatization of reducing sugars and glycans
Selection UV-chromophoric hydroxylamine with absorbance maximum 284 nm
Use Context Glycan structural analysis, N-hydroxypeptide synthesis, aldehyde-scavenging studies

Why O-(4-Nitrobenzyl)hydroxylamine Hydrochloride Cannot Be Replaced by Unsubstituted or Simple Alkyl Hydroxylamines


Unsubstituted hydroxylamine or simple O-alkyl hydroxylamines (e.g., O-methyl, O-benzyl) lack the aromatic para-nitro group that defines this compound's functional utility. The 4-nitrobenzyl moiety serves three distinct and non-interchangeable purposes: (i) as a strong UV chromophore enabling sensitive HPLC detection of otherwise transparent analytes such as carbohydrates [1]; (ii) as a protected amine precursor that can be liberated via reduction of the nitro group to generate an aniline handle for further conjugation ; and (iii) as a protecting group that can be cleaved under mild reductive conditions in peptide synthesis workflows . Simple alkyl hydroxylamines cannot be reduced to generate an aromatic amine for subsequent functionalization, nor do they provide sufficient UV absorbance for low-concentration detection. Similarly, non-nitro aromatic analogs (e.g., O-benzylhydroxylamine) produce substantially weaker UV signals and lack the reductive release mechanism that underpins the use of this compound in N-hydroxypeptide synthesis and bioreductive prodrug strategies . Procurement of generic alternatives therefore results in loss of detectability, loss of the reductive cleavage handle, or both—rendering the intended experimental workflow non-viable.

O-(4-Nitrobenzyl)hydroxylamine HCl (NBHA)
O-Benzylhydroxylamine HCl (CAS 2687-43-6)
Strong UV chromophore at 284 nm enables nanogram-level HPLC detection
Lacks a strong UV chromophore; detection may require MS or refractive index
Orthogonal 4-nitrobenzyl group cleavable by hydrogenolysis or photolysis
Cleavable only by hydrogenolysis; photolytic deprotection not available
Crystalline solid with defined melting point; well-characterized handling
Lower melting range; free base is a liquid, complicating storage and weighing

Quantitative Evidence Guide: O-(4-Nitrobenzyl)hydroxylamine Hydrochloride Versus Structural Analogs and Alternative Methods


Oxime Formation Yield: O-(4-Nitrobenzyl)hydroxylamine Versus Reductive Amination for Glycan Labeling

In glycan structural analysis, reductive oxyamination using O-(4-nitrobenzyl)hydroxylamine (NBHA) achieves quantitative oxime formation with model saccharides, whereas the subsequent reduction step is incomplete [1]. This contrasts with traditional reductive amination methods, which require harsher conditions and often produce lower overall yields due to competing side reactions [1]. The nitrobenzyl group provides the UV chromophore essential for HPLC detection of carbohydrates, which otherwise lack suitable absorbance [1].

UV Detection Comparison
Class-level
0.5–5.0 ng per injection for NBHA-derivatized sugars; O-benzyl analog lacks UV chromophore
Supports HPLC-UV method selection for reducing sugar quantitation
Detection at 284 nm; μBondapak/Carbohydrate column
Glycan Analysis Bioorthogonal Conjugation HPLC Derivatization

Enzyme Inhibitory Activity: O-(4-Nitrobenzyl)hydroxylamine IC₅₀ Values Against Multiple Targets

O-(4-Nitrobenzyl)hydroxylamine demonstrates measurable enzyme inhibitory activity across multiple targets, including 50% inhibition at 1 mM against pyruvoyl-dependent enzymes [1], and approximately 30% residual activity at 1 mM against branched-chain amino acid aminotransferase in Mycobacterium tuberculosis [1]. In contrast, unsubstituted hydroxylamine often exhibits lower or non-specific activity profiles in these assays [2], and O-benzylhydroxylamine lacks the electron-withdrawing nitro group that modulates binding interactions with enzyme active sites.

Glycan Oxime Formation
Head-to-head
Quantitative oxime formation under mild aqueous conditions; preserves sulfate groups
Enables GAG structural analysis without desulfation
Compared to reductive amination (90°C, acidic); commercial reagent
Enzyme Inhibition Antimicrobial Target Validation Biochemical Assay

UV Detection Sensitivity: 4-Nitrobenzyl Chromophore Versus Unsubstituted Analogs in HPLC

O-(4-Nitrobenzyl)hydroxylamine hydrochloride functions as a strong UV chromophore for derivatizing reducing sugars, enabling ultraviolet absorption detection in HPLC analyses where native carbohydrates lack suitable chromophores . Simple O-alkyl hydroxylamines (e.g., O-methylhydroxylamine) provide negligible UV absorbance above 210 nm and cannot be used for sensitive HPLC-UV detection of carbohydrate analytes [1]. Even O-benzylhydroxylamine, while possessing a phenyl ring, lacks the para-nitro substituent that confers the enhanced molar absorptivity and red-shifted absorption maxima characteristic of 4-nitrobenzyl derivatives [1].

Protecting Group Orthogonality
Class-level
Dual cleavage: hydrogenolysis (H₂/Pd) and photolysis (UV); N-hydroxypeptide substrate preparation
Critical for selective deprotection in peptide assembly
Documented across multiple vendors; no numeric selectivity reported
HPLC Method Development Carbohydrate Analysis Trace Detection

Reductive Cleavage: 4-Nitrobenzyl Group as a Traceless Protecting Group in Peptide Synthesis

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is specifically used for the preparation of N-(4-nitrobenzyloxy)-amino acids as substrates for unambiguous N-hydroxypeptide synthesis . The 4-nitrobenzyl group serves as a protecting group that can be selectively removed via reduction of the nitro moiety, releasing the hydroxylamine functionality under mild conditions . In contrast, O-benzylhydroxylamine derivatives lack the reducible nitro group and require harsher hydrogenolysis conditions for deprotection, which may be incompatible with sensitive peptide substrates [1].

Acrolein-Induced RPE Response
Reported
200 μM NBHA attenuated acrolein (50 μM) effects: restored viable cell number, reduced TGFβ2 release (p
Supports cell-model endpoint context for AMD research
ARPE-19 cells; dose-dependent range 50–200 μM
HDC Inhibition Class Data
Class-level
Potent inhibitory activity among 26 benzyloxyamine derivatives; anti-inflammatory in rat paw edema model
Reference scaffold for histidine decarboxylase inhibitor studies
IC50 not reported; data from abstract; class-level SAR
Physical Form & Handling
Reported
Crystalline solid, mp 215°C (dec.); O-benzyl analog: mp 140–150°C or liquid free base
Higher melting point aids identity verification and QC
Store below +30°C, protect from moisture and light
Peptide Synthesis Protecting Group Strategy N-Hydroxypeptide

Optimal Application Scenarios for O-(4-Nitrobenzyl)hydroxylamine Hydrochloride Based on Verified Differential Evidence


HPLC-UV Analysis of Reducing Sugars and Glycans

O-(4-Nitrobenzyl)hydroxylamine hydrochloride is the reagent of choice when sensitive HPLC-UV detection of carbohydrates is required. The strong UV chromophore of the 4-nitrobenzyl group [1] enables detection limits that are unattainable with refractive index or pulsed amperometric detection of underivatized carbohydrates, or with non-nitro aromatic hydroxylamine derivatives [2]. This application is particularly valuable in glycomics research, quality control of biotherapeutic glycoproteins, and food science applications requiring carbohydrate profiling.

Unambiguous N-Hydroxypeptide Synthesis

This compound is specifically validated for preparing N-(4-nitrobenzyloxy)-amino acids as substrates in unambiguous N-hydroxypeptide synthesis [1]. The 4-nitrobenzyl group provides a protecting handle that can be removed under mild reductive conditions [2], offering orthogonality to acid-labile protecting groups (e.g., Boc) and base-labile groups (e.g., Fmoc). This makes it suitable for synthesizing hydroxylamine-containing peptides that serve as enzyme inhibitors, metal-chelating agents, or intermediates in natural product synthesis.

Biochemical Probe for Enzyme Inhibition Studies

With documented inhibitory activity against branched-chain amino acid aminotransferase (Mycobacterium tuberculosis) and pyruvoyl-dependent enzymes at 1 mM concentrations [1], O-(4-nitrobenzyl)hydroxylamine hydrochloride serves as a validated biochemical probe. Researchers investigating antimicrobial targets, amino acid metabolism, or hydroxylamine-based inhibitor scaffolds can use this compound as a reference standard or starting point for structure-activity relationship (SAR) studies.

Bioorthogonal Oxime Ligation in Mild Aqueous Conditions

The compound undergoes quantitative oxime formation with carbonyl-containing molecules under mild aqueous conditions [1], making it suitable for chemoselective bioconjugation applications. This includes labeling of glycans [1], site-specific modification of aldehyde/ketone-functionalized proteins, and preparation of oxime-linked bioconjugates for drug delivery or diagnostic imaging. The mild conditions preserve the structural integrity of sensitive biomolecules compared to alternative conjugation chemistries requiring harsher activation.

Application
Selection Property
Validation Focus
HPLC-UV carbohydrate analysis
UV chromophore at 284 nm
Derivatization efficiency and nanogram-level detectability
Glycosaminoglycan structural studies
Sulfate group preservation
Quantitative oxime formation without desulfation
N-hydroxypeptide synthesis
Orthogonal 4-nitrobenzyl protecting group
Selective deprotection by hydrogenolysis or photolysis
Acrolein-induced RPE cell-model studies
Aldehyde-scavenging activity
Cytokine release attenuation review

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